3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide
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Overview
Description
3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide is a chemical compound with the molecular formula C10H12ClNO3S It is known for its unique structure, which includes a chlorophenyl group, a sulfamoyl group, and a hydroxypropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with sulfamoyl chloride to form the intermediate 4-chlorobenzylsulfamoyl chloride. This intermediate is then reacted with N-hydroxypropanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: Known for its selective inhibition of colon cancer cell proliferation.
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Reported for its neuroprotective effects and antioxidant properties.
Uniqueness
3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
919996-77-3 |
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Molecular Formula |
C10H13ClN2O4S |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfamoyl]-N-hydroxypropanamide |
InChI |
InChI=1S/C10H13ClN2O4S/c11-9-3-1-8(2-4-9)7-12-18(16,17)6-5-10(14)13-15/h1-4,12,15H,5-7H2,(H,13,14) |
InChI Key |
VVEFCKPBMINYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCC(=O)NO)Cl |
Origin of Product |
United States |
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